

(2,3-Dimethylphenyl)methanol chemical properties and reactivity profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,3-Dimethylphenyl)methanol

Cat. No.: B076419

[Get Quote](#)

(2,3-Dimethylphenyl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and reactivity profile of **(2,3-Dimethylphenyl)methanol**. The information presented herein is intended to support research and development activities by providing key data on its physical characteristics, chemical behavior, and established reaction pathways.

Core Chemical Properties

(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[2]
CAS Number	13651-14-4	[2]
Appearance	Data not available	
Melting Point	220 °C (decomposes)	[2]
Boiling Point	131 °C at 13 mmHg	[2]
Solubility	Insoluble in water.	[3]
InChI Key	ZQQIVMXQYUZKIQ- UHFFFAOYSA-N	[1]

Reactivity Profile

The reactivity of **(2,3-Dimethylphenyl)methanol** is primarily dictated by the hydroxyl (-OH) group and the substituted aromatic ring. As a primary alcohol, it undergoes reactions typical of this functional group, including oxidation, esterification, and etherification. The dimethyl-substituted phenyl group influences the reactivity of the aromatic ring in electrophilic substitution reactions.

(2,3-Dimethylphenyl)methanol is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[\[4\]](#)

Oxidation

As a primary benzylic alcohol, **(2,3-Dimethylphenyl)methanol** can be oxidized to form 2,3-dimethylbenzaldehyde and subsequently 2,3-dimethylbenzoic acid. The specific product depends on the choice of oxidizing agent and reaction conditions. Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically lead to the carboxylic acid.

The general pathway for the oxidation of methanol on platinum-based catalysts involves a series of dehydrogenation steps.[5][6]

Esterification

(2,3-Dimethylphenyl)methanol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. The reaction is reversible and often requires the removal of water to drive it to completion. The use of heterogeneous catalysts for esterification reactions is also a well-established method.[7]

Etherification

The hydroxyl group of **(2,3-Dimethylphenyl)methanol** can be converted to an ether. A common laboratory method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.

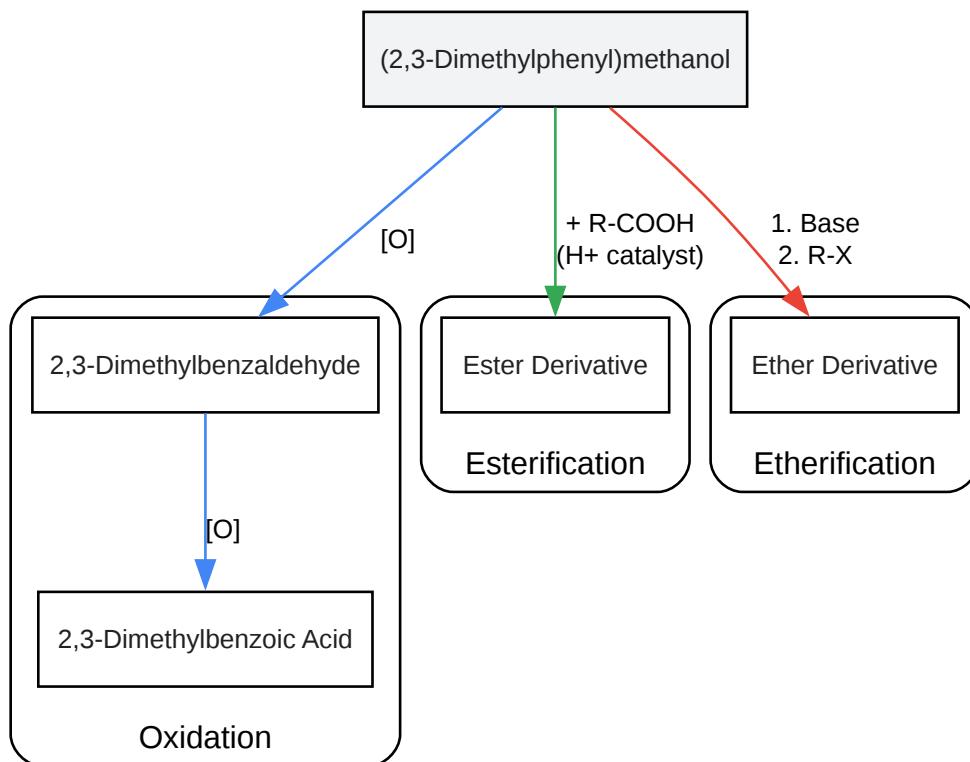


Figure 1. Key Reactivity Pathways of (2,3-Dimethylphenyl)methanol

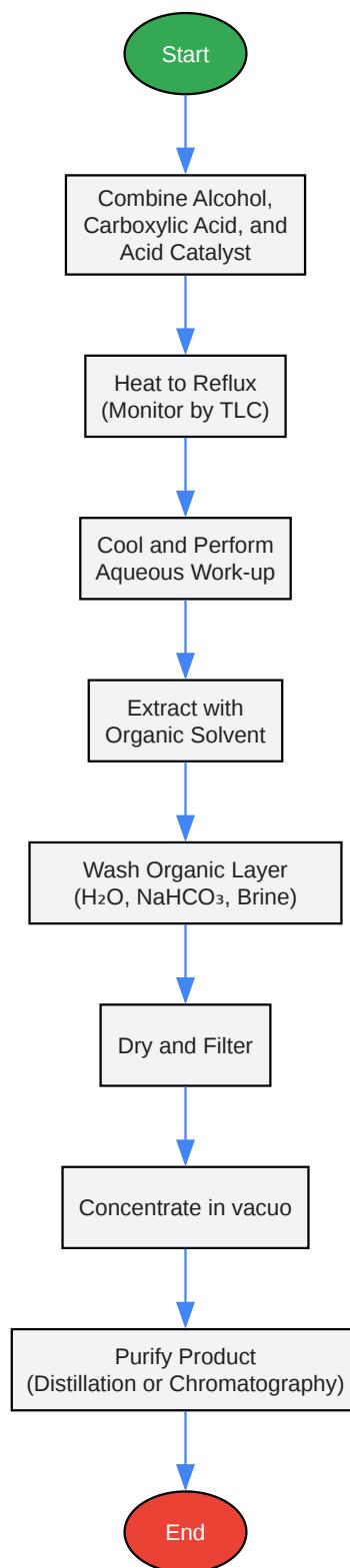


Figure 2. General Workflow for Fischer Esterification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2,3-dimethylphenyl)methanol (C9H12O) [pubchemlite.lcsb.uni.lu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidation of methanol on 2nd and 3rd row group VIII transition metals (Pt, Ir, Os, Pd, Rh, and Ru): Application to direct methanol fuel cells (Journal Article) | OSTI.GOV [osti.gov]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH₂ as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2,3-Dimethylphenyl)methanol chemical properties and reactivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076419#2-3-dimethylphenyl-methanol-chemical-properties-and-reactivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com